molecular formula C10H11N3O B1446012 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1476730-52-5

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1446012
CAS No.: 1476730-52-5
M. Wt: 189.21 g/mol
InChI Key: LTTOCDLATFJRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves multicomponent reactions. These reactions often utilize starting materials such as cyclopropylamine, 2,3-dihydropyridine, and pyrazine derivatives. The reaction conditions usually include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMSO), and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrido[2,3-b]pyrazine compounds .

Scientific Research Applications

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one include:

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group and the specific arrangement of atoms within the pyrido[2,3-b]pyrazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

7-cyclopropyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-9-5-12-10-8(13-9)3-7(4-11-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTOCDLATFJRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(NCC(=O)N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 3
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 4
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 5
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 6
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.